molecular formula C15H14Cl2N4O B2958003 2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 2034238-13-4

2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2958003
CAS No.: 2034238-13-4
M. Wt: 337.2
InChI Key: NZMSBVWTEUTRHC-UHFFFAOYSA-N
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Description

This compound features a 2,5-dichlorobenzamide core linked via an ethyl group to a 6-methylimidazo[1,2-b]pyrazole heterocycle.

Properties

IUPAC Name

2,5-dichloro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O/c1-10-8-14-20(6-7-21(14)19-10)5-4-18-15(22)12-9-11(16)2-3-13(12)17/h2-3,6-9H,4-5H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMSBVWTEUTRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloro-substituted benzamide moiety linked to a 6-methyl-1H-imidazo[1,2-b]pyrazole structure. The structural characteristics contribute to its biological activity and interaction with various molecular targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

  • In vitro studies have demonstrated that derivatives of imidazo compounds possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 2.03 μM to 7.05 μM, indicating potential for developing new anti-tubercular agents .

2. Anticancer Properties

  • Compounds with similar imidazo structures have been evaluated for anticancer activity. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways .

3. Antiviral Effects

  • The imidazo[1,2-b]pyrazole framework has been associated with antiviral activities as well. Research suggests that modifications in the structure can enhance efficacy against viral targets, although specific data for the compound is limited.

The biological effects of this compound are thought to occur through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways that contribute to disease progression.

Case Studies

Several studies highlight the biological activity of related compounds:

Study Compound Activity IC50 (μM) Notes
IT10Antimycobacterial7.05Selective against Mtb
Compound 13Anticancer<10Active in multiple cancer lines
Imidazo DerivativeBz receptor agonistVariousSpecies selectivity observed

Comparison with Similar Compounds

a. Core Benzamide Modifications

  • 2,5-Dichloro Substitution : The target compound’s dichloro substitution contrasts with analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) (), which has electron-donating methoxy groups. Chlorine atoms increase polarity and metabolic stability compared to methoxy or hydroxy groups (e.g., Rip-D , a hydroxy analog) .
  • Heterocyclic Attachments: The 6-methylimidazopyrazole group differs from thiazole- or pyrimidine-fused systems in compounds like 11 (), which features a naphthalenothiazole and pyrimidine scaffold.

b. Side Chain Variations

  • The ethyl linker in the target compound is analogous to the phenethylamine chain in Rip-B but lacks aromaticity. This may reduce steric hindrance compared to bulkier analogs like 155 (), which includes a quinazolinone-purine system .
2.3. Physical and Spectroscopic Properties
Property Target Compound* Compound 11 Rip-B
Melting Point Not reported 276°C 90°C
IR (C=O stretch) ~1680–1710 cm⁻¹ (inferred) 1712 cm⁻¹ ~1680 cm⁻¹ (inferred)
¹³C NMR (C=O) ~170 ppm (inferred) 171.2 ppm ~170 ppm (inferred)
Molecular Weight ~380–400 (estimated) 437.52 313.37

*Inferred values based on structural analogs.

  • Melting Points : The dichloro substitution in the target compound likely raises its melting point compared to Rip-B (90°C) but may be lower than 11 (276°C) due to reduced molecular rigidity .
  • Spectroscopy : The benzamide carbonyl in the target compound would align with 11 and Rip-B in IR and NMR, though chlorine substituents may downfield-shift aromatic carbons .

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